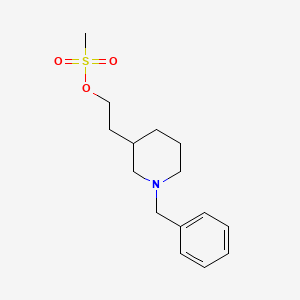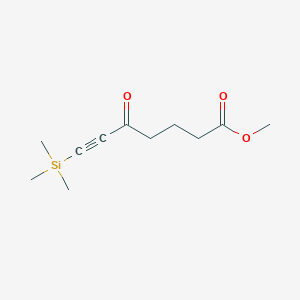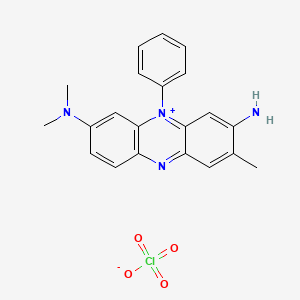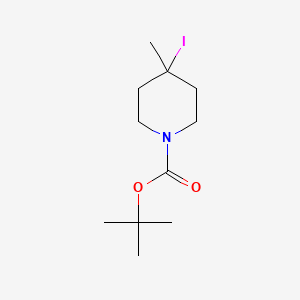![molecular formula C6H10O2 B13972472 1-Oxaspiro[2.3]hexane-2-methanol CAS No. 229330-47-6](/img/structure/B13972472.png)
1-Oxaspiro[2.3]hexane-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro[23]hexane-2-methanol is a unique organic compound characterized by its spirocyclic structure This compound features a six-membered ring fused with a three-membered ring, with an oxygen atom incorporated into the larger ring The presence of a hydroxyl group attached to the methanol moiety adds to its chemical versatility
Vorbereitungsmethoden
The synthesis of 1-Oxaspiro[2.3]hexane-2-methanol can be achieved through several synthetic routes. One common method involves the reaction of a suitable epoxide with a nucleophile under controlled conditions. For instance, the reaction of 1-oxaspiro[2.3]hexane with methanol in the presence of a strong base can yield this compound. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and selectivity.
Analyse Chemischer Reaktionen
1-Oxaspiro[2.3]hexane-2-methanol undergoes a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield various alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Oxaspiro[2.3]hexane-2-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Oxaspiro[2.3]hexane-2-methanol exerts its effects involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The hydroxyl group plays a crucial role in these interactions, facilitating binding to specific sites on enzymes or receptors. The spirocyclic structure also contributes to its unique reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
1-Oxaspiro[2.3]hexane-2-methanol can be compared with other spirocyclic compounds such as:
1-Oxaspiro[2.3]hexane: Lacks the hydroxyl group, resulting in different reactivity and applications.
1-Azaspiro[2.3]hexane: Contains a nitrogen atom instead of oxygen, leading to distinct chemical properties.
Spiro[2.3]hexane: Hydrocarbon analogue with different strain energy and reactivity.
The presence of the hydroxyl group in 1-Oxaspiro[2
Eigenschaften
CAS-Nummer |
229330-47-6 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
1-oxaspiro[2.3]hexan-2-ylmethanol |
InChI |
InChI=1S/C6H10O2/c7-4-5-6(8-5)2-1-3-6/h5,7H,1-4H2 |
InChI-Schlüssel |
QRGINAFHFRKJGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



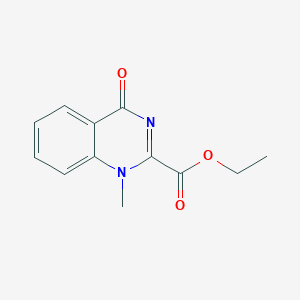
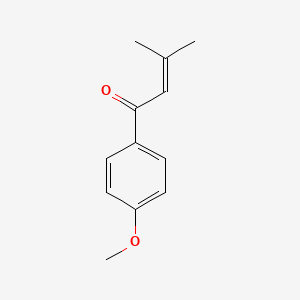
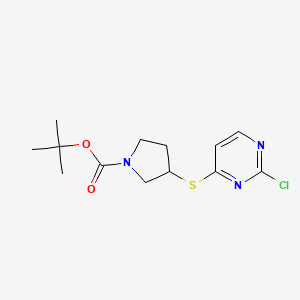
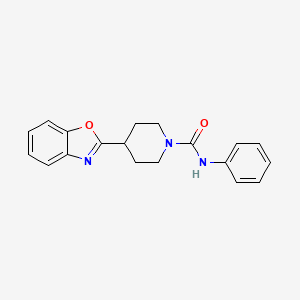
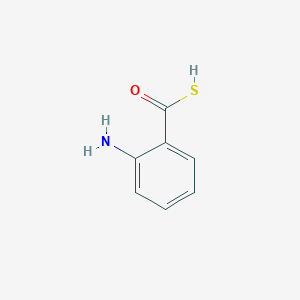

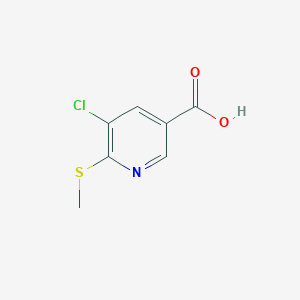
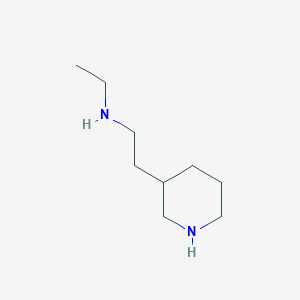
![1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile](/img/structure/B13972459.png)
